molecular formula C8H15NO B1144114 6b-tropanol CAS No. 18700-21-5

6b-tropanol

Cat. No.: B1144114
CAS No.: 18700-21-5
M. Wt: 141.21 g/mol
InChI Key: PZPVPVJLCPBGRW-RRQHEKLDSA-N
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Description

6b-tropanol is a bicyclic compound with the molecular formula C8H15NO. It is a structural component of the tropane alkaloid family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6b-tropanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the stereochemical purity and yield are maintained. This would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6b-tropanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield halogenated compounds or other derivatives.

Scientific Research Applications

6b-tropanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure is similar to that of natural tropane alkaloids, making it useful in studying biological processes and interactions.

    Industry: It can be used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tropane: The parent structure of many tropane alkaloids, known for its stimulant and medicinal properties.

    Cocaine: A well-known tropane alkaloid with potent stimulant effects.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.

Uniqueness

6b-tropanol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This structural feature distinguishes it from other tropane alkaloids and contributes to its unique chemical and biological properties .

Properties

CAS No.

18700-21-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6?,7?,8-/m0/s1

InChI Key

PZPVPVJLCPBGRW-RRQHEKLDSA-N

SMILES

CN1C2CCCC1C(C2)O

Isomeric SMILES

CN1C2CCCC1[C@H](C2)O

Canonical SMILES

CN1C2CCCC1C(C2)O

Origin of Product

United States

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